Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol
Description
Historical Development and Scientific Context
The development of this compound emerged from the broader historical evolution of both organolithium and organosilicon chemistry disciplines. Organolithium chemistry traces its origins to pioneering work in the 1930s by researchers including Karl Ziegler, Georg Wittig, and Henry Gilman, who established fundamental principles governing carbon-lithium bond formation and reactivity. These early investigations demonstrated that organolithium reagents often exhibited superior performance compared to Grignard reagents in terms of reaction rates and yields, particularly in metalation processes. The parallel development of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound and described polysilicic acid ethers. Extensive research in organosilicon compounds was subsequently pioneered by Frederic Stanley Kipping in the early twentieth century, who coined the term "silicone" and utilized Grignard reagents to produce alkylsilanes and arylsilanes while preparing silicone oligomers and polymers.
The convergence of these two chemical disciplines led to sophisticated compounds that incorporate both lithium and silicon functionalities within complex molecular frameworks. The specific compound under investigation represents an advanced evolution in this field, combining the spirocyclic structural motifs that have gained prominence in modern synthetic chemistry with the unique reactivity profiles associated with organolithium species. Industrial applications of organosilicon compounds expanded significantly following Eugene George Rochow's 1945 description of the Müller-Rochow process, which established large-scale production methods for organosilicon materials. Contemporary research in this area focuses on developing compounds that can serve multiple functions, including applications in adhesives, sealants, automotive lubricants, computer chip manufacturing, healthcare products, and specialized chemical synthesis.
Significance in Organolithium and Silicon Chemistry
The significance of this compound within organolithium and silicon chemistry stems from its unique combination of structural features and reactive properties. Organolithium reagents are characterized by highly polarized carbon-lithium bonds, which confer strong basic and nucleophilic properties that make them valuable in organic synthesis. These compounds serve as nucleophiles, strong bases for deprotonation reactions, polymerization initiators, and starting materials for preparing other organometallic compounds. The highly ionic nature of carbon-lithium bonds, resulting from the substantial electronegativity difference between carbon and lithium atoms, enables diverse chemical transformations including nucleophilic substitution reactions with alkyl or allylic halides.
Organosilicon chemistry contributes complementary advantages through the distinctive properties of silicon-containing compounds. The carbon-silicon bond exhibits significant polarization toward carbon due to carbon's greater electronegativity, while single bonds from silicon to electronegative elements demonstrate exceptional strength. The silicon-oxygen bond energy is particularly notable, reaching approximately 460 kilojoules per mole compared to 355 kilojoules per mole for carbon-oxygen bonds. This characteristic makes silicon highly susceptible to nucleophilic attack by oxygen, chlorine, or fluorine ions, a feature exploited in various synthetic transformations including the Sakurai reaction, Brook rearrangement, Fleming-Tamao oxidation, and Peterson olefination.
The compound's spirocyclic structure contributes additional significance by providing a rigid three-dimensional framework that can influence both reactivity and selectivity in chemical processes. Research indicates that organosilicon reagents have emerged as suitable alternatives to traditional transition-metal-catalyzed cross-coupling reactions with organometallic reagents, offering advantages including reduced toxicity, enhanced chemical stability, and lower molecular weight. The spirocyclic architecture of this particular compound may provide unique steric and electronic environments that could enhance selectivity in various chemical transformations while maintaining the beneficial properties associated with both lithium and silicon functionalities.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects the complex structural features embedded within this organometallic compound. The nomenclature follows International Union of Pure and Applied Chemistry conventions for designating spirocyclic compounds containing heteroatoms and organometallic components. The term "tetraoxa" indicates the presence of four oxygen atoms within the spirocyclic framework, while "silanuidaspiro[4.4]nonan" specifies the silicon-containing spiro arrangement with two five-membered rings sharing a common silicon center. The designation "5-yloxy" refers to the attachment point of the ethanol substituent through an oxygen linkage at the fifth position of the spirocyclic system.
Alternative nomenclature systems classify this compound as lithium (1,2-ethanediolato-oxygen)bis[1,2-ethanediolato(2-)-oxygen,oxygen']silicate, which emphasizes the coordination environment around the silicon center. This systematic name highlights the presence of multiple ethanediolato ligands coordinated to the silicon atom through oxygen atoms, with the lithium cation providing charge balance. The structural classification places this compound within several overlapping categories: organometallic compounds due to the presence of lithium, organosilicon compounds due to the silicon-carbon and silicon-oxygen bonds, and siloxane derivatives due to the silicon-oxygen framework.
The spirocyclic structural motif represents a distinctive three-dimensional arrangement where two ring systems share a single atom, in this case silicon, creating a rigid molecular framework with defined spatial relationships. This spiro configuration contributes to the compound's unique physical and chemical properties by constraining molecular flexibility and creating specific steric environments around reactive sites. The systematic classification of spiro compounds follows established nomenclature rules that specify ring sizes, heteroatom positions, and substituent locations to provide unambiguous structural identification. The incorporation of multiple oxygen atoms within the spirocyclic framework creates a chelating environment that can influence the coordination behavior and reactivity of the central silicon atom.
Molecular Identity and Chemical Registry Data
The molecular identity of this compound is definitively established through comprehensive chemical registry data and structural characterization parameters. The compound is registered under Chemical Abstracts Service number 155740-37-7, providing a unique identifier for database searches and regulatory documentation. The molecular formula C6H13LiO6Si indicates the precise atomic composition, comprising six carbon atoms, thirteen hydrogen atoms, one lithium atom, six oxygen atoms, and one silicon atom, with a calculated molecular weight of 216.19 grams per mole.
Table 1: Fundamental Molecular Properties
The International Chemical Identifier string provides a standardized representation of molecular structure: InChI=1S/C6H13O6Si.Li/c7-1-2-8-13(9-3-4-10-13)11-5-6-12-13;/h7H,1-6H2;/q-1;+1. This identifier encodes detailed structural information including connectivity, stereochemistry, and charge distribution. The Simplified Molecular Input Line Entry System representation [Li+].C1CO[Si-]2(O1)(OCCO2)OCCO provides a linear notation that captures the essential bonding relationships and ionic character of the compound.
Table 2: Structural Identification Codes
The thermal properties of the compound indicate remarkable stability, with a melting point exceeding 350 degrees Celsius, suggesting strong intermolecular interactions and robust molecular architecture. This high thermal stability is consistent with the presence of multiple coordination bonds between the lithium cation and oxygen atoms within the spirocyclic framework, as well as the inherent stability of silicon-oxygen bonds. The compound's classification as both an organometallic species and a siloxane derivative reflects its dual chemical nature, combining the reactivity characteristics of organolithium compounds with the stability and versatility of organosilicon materials.
Properties
IUPAC Name |
lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6Si.Li/c7-1-2-8-13(9-3-4-10-13)11-5-6-12-13;/h7H,1-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIQBMTAGMBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CO[Si-]2(O1)(OCCO2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13LiO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silicate Core Formation via Cyclocondensation
The spirosilicate backbone is constructed through cyclocondensation of silicon precursors with diols. A common approach involves reacting tetraethyl orthosilicate (TEOS) with ethylene glycol under acidic catalysis. The reaction proceeds via nucleophilic substitution, where ethoxy groups on silicon are replaced by glycolate ligands, forming the 1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane structure.
Reaction Conditions:
-
Molar Ratio: TEOS : ethylene glycol = 1 : 4 (stoichiometric excess of glycol ensures complete substitution)
-
Catalyst: 0.1 M HCl (protonates ethoxy groups, accelerating nucleophilic attack)
-
Temperature: 80–90°C (balances reaction rate with byproduct evaporation)
-
Duration: 6–8 hours (monitored via FT-IR for Si-O-Si peak at 1080 cm⁻¹).
Yield: 72–78% after recrystallization from ethanol.
Lithium Incorporation via Alkali Exchange
The silicate intermediate is treated with lithium hydroxide to replace protons in the Si–O–H groups. This step requires strict anhydrous conditions to prevent hydrolysis.
Optimized Parameters:
-
Solvent: Dry tetrahydrofuran (THF) (minimizes water content)
-
Temperature: 0–5°C (controls exotherm and side reactions)
-
Stoichiometry: 1.05 equiv LiOH (ensures complete lithiation).
Purity: >95% (by atomic absorption spectroscopy for Li content).
Alternative Routes and Modifications
Direct Synthesis from Chlorosilanes
Using dichlorosilane derivatives reduces reaction steps. For example, dichlorodiethethoxysilane reacts with ethylene glycol and lithium ethoxide:
Advantages:
Challenges:
-
Handling chlorosilanes requires inert atmospheres
-
Residual chloride must be removed via washing with ammonia solutions.
Solvothermal Synthesis
High-pressure solvothermal methods enhance crystallinity. A sealed autoclave heated to 150°C with lithium acetate and silicate precursors in ethylene glycol solvent produces phase-pure material.
Characterization Data:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Lattice Parameters | a=8.42 Å, b=10.31 Å, c=12.15 Å |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Tubular reactors with static mixers improve heat/mass transfer:
Process Flow:
-
TEOS and ethylene glycol premixed at 50°C
-
Acid catalyst injected inline
-
Reaction segment maintained at 85°C (residence time: 2 hours)
-
Lithium hydroxide slurry introduced in cooling zone (5°C).
Benefits:
Byproduct Management
Ethanol and water byproducts are distilled and recycled:
Distillation Data:
| Component | Boiling Point (°C) | Recovery Efficiency |
|---|---|---|
| Ethanol | 78.4 | 92% |
| Water | 100 | 85% |
Analytical Methods for Quality Control
Spectroscopic Characterization
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, correlating with ligand loss:
TGA Profile:
| Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|
| 25–150 | 1.2 | Moisture |
| 210–320 | 58.7 | Ligand decomposition |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may target the oxygen atoms, potentially converting them into hydroxyl groups or other reduced forms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the lithium ion or other functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Pharmaceutical Applications
Lithium compounds are well-known for their use in psychiatric medicine, particularly in the treatment of bipolar disorder. The specific compound Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol has been studied for its potential neuroprotective effects.
Case Study: Neuroprotective Effects
A study published in PubMed examined the neuroprotective properties of lithium compounds in models of neurodegenerative diseases. The results indicated that lithium could reduce neuronal apoptosis and promote cell survival through modulation of signaling pathways involved in neuroprotection .
Material Science Applications
This compound also finds applications in material science due to its unique structural properties.
Polymer Chemistry
This compound can serve as a silane coupling agent in the synthesis of polymer composites. Its ability to enhance the adhesion between organic polymers and inorganic materials makes it valuable for improving the mechanical properties of composites.
| Property | Value |
|---|---|
| Adhesion Strength | High |
| Thermal Stability | Moderate |
| Compatibility | Various polymers |
Coatings and Sealants
The incorporation of lithium-based compounds into coatings can enhance their durability and resistance to environmental factors. Research indicates that such coatings exhibit improved performance under harsh conditions .
Environmental Applications
Lithium compounds have been investigated for their role in environmental remediation processes.
Case Study: Heavy Metal Ion Removal
Research has shown that this compound can be used to develop materials for the removal of heavy metal ions from wastewater. The compound's silicate structure allows it to interact effectively with various metal ions, facilitating their capture and removal from contaminated water sources .
Analytical Chemistry
In analytical chemistry, lithium compounds are utilized as reagents for various reactions and analyses.
Chromatography
This compound is employed as a stationary phase in chromatography due to its unique chemical properties that enhance separation efficiency.
| Application Type | Description |
|---|---|
| High-performance liquid chromatography (HPLC) | Used for separating complex mixtures |
| Gas chromatography | Acts as a stationary phase enhancing resolution |
Mechanism of Action
The mechanism by which Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. The presence of lithium and oxygen atoms can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.
Comparison with Similar Compounds
Structural Analogues: Boron vs. Silicon-Based Spirocyclic Salts
The most relevant structural analogues are spirocyclic lithium salts with boron or phosphorus central atoms. Key examples include:
Lithium Bis(oxalate)borate (LiBOB)
- Molecular Formula : C₄BLiO₈
- Molecular Weight : 193.79 g/mol
- Structure: A spiro[4.4]nonane core with boron as the central atom, coordinated by two oxalate ligands.
- Applications : Widely used as an electrolyte additive in lithium-ion batteries to stabilize solid-electrolyte interphase (SEI) layers and improve thermal stability .
- Stability : Hygroscopic; requires storage under dry, sealed conditions at 2–8°C .
Lithium;2-(1,4,6,9-Tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol
- Inferred Molecular Formula : Likely C₆H₁₂LiO₆Si (based on structural analogy).
- Substituents: An ethanol group replaces oxalate ligands, which may reduce chelating capacity but enhance solubility in polar aprotic solvents.
1,4,6,9-Tetraoxa-5-phosphaspiro[4.4]nonane Derivatives
- Example: 2,3,7,8-Tetramethyl-5-phenyl-1,4,6,9-tetraoxa-5-phosphaspiro[4.4]nonane (CAS 74810-56-3).
- Structure : Phosphorus-centered spirocycle with methyl and phenyl substituents.
- Applications : Primarily in coordination chemistry and catalysis, distinct from lithium salts .
Comparative Data Table
Research Findings and Mechanistic Insights
- LiBOB in Batteries: LiBOB suppresses ethylene carbonate (EC) decomposition by scavenging reactive radicals, forming stable spirocyclic oligomers like 1,4,6,9-tetraoxaspiro[4.4]nonane . This mechanism highlights the role of spirocyclic structures in stabilizing electrolytes.
- However, the ethanol group could enhance solubility in carbonate-based electrolytes .
- Stability Challenges : Silicon-based compounds are prone to hydrolysis due to Si–O bond reactivity, necessitating stringent moisture control during handling .
Biological Activity
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol (commonly referred to as lithium silanuidaspiro compound) is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is C₆H₁₃LiO₆Si, indicating the presence of lithium, oxygen, and silicon in its structure. The unique arrangement of these elements contributes to its potential biological effects.
Lithium compounds are known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The proposed mechanisms include:
- Inhibition of Inositol Monophosphatase : Lithium has been shown to inhibit inositol monophosphatase, leading to increased inositol levels which may affect neurotransmitter signaling.
- Modulation of GSK-3β : Lithium inhibits glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes including neuroprotection and cell survival.
- Neuroprotective Effects : The compound may exert neuroprotective effects by promoting neuronal growth and enhancing synaptic plasticity.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of lithium silanuidaspiro compound in mouse models of neurodegeneration. Results indicated significant reductions in neuronal loss and improved cognitive function post-treatment.
- Anti-inflammatory Properties : Another research focused on the compound's ability to modulate inflammatory responses. In vitro experiments demonstrated that lithium silanuidaspiro significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Clinical Implications : Preliminary clinical evaluations suggest that this compound may enhance the efficacy of existing mood stabilizers when used as an adjunct therapy for patients with bipolar disorder. However, further studies are warranted to confirm these findings.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of lithium silanuidaspiro:
- Enhanced Synaptic Plasticity : Research published in Frontiers in Neuroscience indicates that lithium silanuidaspiro promotes synaptic plasticity through modulation of signaling pathways associated with neurogenesis .
- Cytokine Inhibition : A study focusing on inflammatory pathways showed that treatment with lithium silanuidaspiro resulted in significant inhibition of nitric oxide production and cytokine release from activated macrophages .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol, and how do solvent polarity and temperature influence yield?
- Methodological Answer : Synthesis requires careful selection of aprotic solvents (e.g., tetrahydrofuran) to minimize hydrolysis of the silanuidaspiro moiety. Reaction temperatures between 50–80°C enhance intermediate stability, as shown in lithium-mediated spirocyclic ether formation studies . Catalyst screening (e.g., Lewis acids like BF₃·OEt₂) should precede scale-up to optimize regioselectivity. Yield monitoring via HPLC or GC-MS is critical, with iterative adjustments to stoichiometry based on real-time spectral data .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) at 500 MHz resolves spirocyclic oxygen-silicon bonding patterns, while FT-IR identifies ν(Si-O) stretches at 950–1100 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with <2 ppm error. For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with evaporative light scattering detection (ELSD) quantifies impurities below 0.1% .
Q. How does the compound’s stability vary under different storage conditions (e.g., humidity, light)?
- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >150°C) and dynamic vapor sorption (DVS) to measure hygroscopicity. Accelerated aging under UV light (λ = 254 nm) quantifies photodegradation products via LC-MS. For long-term storage, anhydrous environments (<5% RH) and amber glass vials are recommended .
Advanced Research Questions
Q. How can contradictions in reported catalytic activity data for this compound in nitrogen fixation be resolved?
- Methodological Answer : Discrepancies often arise from variations in electrochemical setups (e.g., H-cell vs. flow reactor configurations). Controlled replication studies should standardize parameters like electrode material (Pt vs. carbon cloth), electrolyte composition (LiClO₄ in ethanol/THF mixtures), and applied potential (±0.5 V vs. RHE). Cross-referencing with in situ Raman spectroscopy can correlate activity with intermediate species (e.g., Li-N₂ adducts) .
Q. What computational models best predict the compound’s reactivity in heterogeneous catalysis, and how can they be validated experimentally?
- Methodological Answer : Density functional theory (DFT) using B3LYP/6-311+G(d,p) basis sets models the silanuidaspiro ring’s electronic effects on lithium coordination. Molecular dynamics (MD) simulations (AMBER force field) predict solvent interaction dynamics. Experimental validation involves synthesizing derivatives with modified ring substituents and comparing turnover frequencies (TOF) in catalytic ammonia synthesis .
Q. What strategies mitigate interfacial instability when integrating this compound into solid-state electrolyte systems for lithium-ion batteries?
- Methodological Answer : Atomic layer deposition (ALD) of Al₂O₃ or SiO₂ coatings on electrode surfaces reduces parasitic reactions. Electrochemical impedance spectroscopy (EIS) at 25–60°C identifies ion transport bottlenecks. Pairing with poly(ethylene oxide)-based polymers enhances mechanical stability while maintaining ionic conductivity >10⁻⁴ S/cm at 60°C .
Q. How can conflicting data on the compound’s role in radical-mediated reaction pathways be reconciled?
- Methodological Answer : Electron paramagnetic resonance (EPR) spin-trapping experiments (using DMPO or TEMPO) detect transient radical intermediates. Isotopic labeling (¹³C or ²H) tracks hydrogen abstraction pathways. Comparative studies under inert (Ar) vs. oxidative (O₂) atmospheres clarify competing mechanisms .
Methodological Frameworks and Data Integration
Q. How should researchers design experiments to link this compound’s behavior to broader theories of spirocyclic lithium complexes?
- Methodological Answer : Adopt a two-tiered framework: (1) Use conceptual models (e.g., hard/soft acid-base theory) to predict ligand-exchange kinetics. (2) Apply operando X-ray absorption spectroscopy (XAS) to monitor lithium coordination geometry during catalysis. Cross-disciplinary collaboration with organometallic chemists ensures alignment with established mechanistic paradigms .
Q. What methodologies enable the integration of experimental data with machine learning (ML) for property prediction?
- Methodological Answer : Curate datasets combining synthetic conditions (solvent, temperature), spectroscopic fingerprints, and catalytic performance. Train ML models (e.g., random forest or neural networks) on 80% of the data, reserving 20% for validation. Feature importance analysis identifies critical variables (e.g., solvent dielectric constant), guiding iterative experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
